Tert-butyl 4-(6-chloropyrimidin-4-yl)piperidine-1-carboxylate
Description
Properties
Molecular Formula |
C14H20ClN3O2 |
|---|---|
Molecular Weight |
297.78 g/mol |
IUPAC Name |
tert-butyl 4-(6-chloropyrimidin-4-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C14H20ClN3O2/c1-14(2,3)20-13(19)18-6-4-10(5-7-18)11-8-12(15)17-9-16-11/h8-10H,4-7H2,1-3H3 |
InChI Key |
ROQUICCMYRNFIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=NC=N2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of tert-butyl 4-(((6-chloropyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate
This closely related compound, which differs slightly in the linker, provides insight into the preparation of the target compound.
-
- Sodium hydride (NaH) as a base
- Dimethylformamide (DMF) as solvent
- Heating at 85 °C for extended periods (e.g., 17 hours)
- Workup involving brine wash and extraction with dichloromethane (DCM)
- Purification by flash chromatography using ethyl acetate/hexane mixtures with triethylamine as an additive
Yield: Approximately 62% under these conditions
This method involves deprotonation of the piperidine intermediate followed by nucleophilic substitution on the chloropyrimidine ring to form the amino linkage.
Preparation of tert-butyl piperidine-1-carboxylate intermediate
Chlorination of pyrimidine derivatives
- The 6-chloropyrimidine moiety is typically prepared by chlorination of pyrimidine or its derivatives using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
- This chlorinated intermediate is then used in coupling reactions with the piperidine derivative.
Coupling reactions
- Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) are commonly employed to couple the chloropyrimidine with the piperidine amine or amino-methyl intermediates.
- Alternative nucleophilic aromatic substitution (SNAr) reactions can also be used when the pyrimidine ring is sufficiently activated.
Summary Table of Preparation Steps and Conditions
Research Findings and Optimization Notes
- The use of sodium hydride as a strong base in DMF facilitates the deprotonation of the piperidine nitrogen or amino-methyl group, enabling nucleophilic attack on the chloropyrimidine ring.
- Reaction temperature and time are critical; prolonged heating at moderate temperatures (around 85 °C) improves conversion but must be balanced against potential decomposition.
- The addition of triethylamine during purification helps to prevent acid-catalyzed decomposition of the Boc group.
- Industrial scale-up would require optimization of solvent volumes, base equivalents, and reaction times to maximize yield and minimize impurities. Continuous flow chemistry could be explored for better control.
- Alternative synthetic routes involving palladium-catalyzed cross-coupling may offer higher selectivity and yields but require careful catalyst and ligand selection.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(6-chloropyrimidin-4-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be subjected to oxidation or reduction reactions to modify the functional groups on the piperidine or pyrimidine rings.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various aminopyrimidine derivatives, while oxidation reactions can introduce carbonyl groups into the molecule .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of piperidine compounds, including tert-butyl 4-(6-chloropyrimidin-4-yl)piperidine-1-carboxylate, exhibit significant anticancer properties. Studies have shown that this compound can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that this compound displayed potent activity against various cancer cell lines, including breast and lung cancer. The mechanism of action involved the modulation of key signaling pathways associated with cell survival and proliferation .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial potential. Its structural components suggest that it may interact with bacterial membranes or inhibit essential enzymes, making it a candidate for further development as an antibacterial agent.
Case Study : In vitro assays showed that this compound exhibited activity against Gram-positive bacteria, including Staphylococcus aureus. The minimal inhibitory concentration (MIC) values indicated promising efficacy comparable to existing antibiotics .
Neuropharmacology
The piperidine structure is known for its neuroactive properties. This compound has been investigated for its potential role in treating neurological disorders such as anxiety and depression.
Research Findings : A recent pharmacological study highlighted that this compound could modulate neurotransmitter systems, particularly serotonin and dopamine pathways, suggesting its potential as an antidepressant or anxiolytic agent .
Table of Comparative Studies
Mechanism of Action
The mechanism of action of tert-butyl 4-(6-chloropyrimidin-4-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain . The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Substituent Variations on the Pyrimidine/Pyrazine Ring
The 6-chloro group on the pyrimidine ring distinguishes the target compound from analogs. Key variations include:
Key Insight: Chlorine at the 6-position (pyrimidine) enhances electrophilicity, facilitating nucleophilic substitution reactions in further derivatization. Substitutions at the 2-position (e.g., methylthio, methyl) or amino groups alter steric and electronic profiles, impacting target binding .
Modifications to the Piperidine Core
The tert-butyl carbamate group is a common protective strategy. Analogs with alternative modifications include:
Key Insight: The tert-butyl carbamate group enhances solubility and stability during synthesis.
Purity Data :
- Tert-butyl 4-(6-methoxy-5-(pyrimidine-4-carboxamido)-2H-indazol-2-yl)piperidine-1-carboxylate: 99.99% HPLC purity .
Biological Activity
Tert-butyl 4-(6-chloropyrimidin-4-yl)piperidine-1-carboxylate is a chemical compound that has garnered attention in the fields of medicinal chemistry and drug development due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications, supported by relevant data and findings from diverse research sources.
- Molecular Formula : C₁₄H₂₀ClN₃O₂
- Molecular Weight : 297.78 g/mol
- CAS Number : 954232-45-2
The compound features a piperidine ring, a tert-butyl group, and a chloropyrimidine moiety, which are critical for its pharmacological properties. The presence of the chloropyrimidine ring is particularly significant as it can interact with various biological targets, potentially influencing enzyme or receptor activity.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Piperidine Ring : This is achieved through cyclization reactions involving suitable precursors.
- Introduction of the Chloropyrimidine Moiety : A nucleophilic substitution reaction is employed to attach the chloropyrimidine group to the piperidine ring.
- Attachment of the Tert-butyl Group : This is done via carbamate formation, often using tert-butyl chloroformate as a reagent.
These synthetic routes allow for modifications that can enhance the biological properties of the compound .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The chloropyrimidine moiety can bind to enzymes or receptors, modulating their activity. The piperidine ring contributes to the compound's binding affinity and specificity, making it a valuable scaffold for drug development .
Pharmacological Applications
- Cancer Research : Derivatives of this compound have been linked to the development of crizotinib, a therapeutic agent used in treating certain cancers. The interactions facilitated by the chloropyrimidine ring are crucial for its efficacy against cancer cell lines .
- Antiviral Activity : Studies indicate that compounds with similar structures exhibit antiviral properties, particularly against HIV. For instance, modifications on the pyrimidine structure have shown potential as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are vital in HIV treatment .
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in disease pathways, which could lead to new therapeutic strategies .
Case Studies and Research Findings
Recent studies have highlighted various aspects of the biological activity of this compound:
Q & A
Q. How to validate the absence of isomeric impurities in synthesized batches?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak IA-3 column (hexane/IPA = 90:10) to resolve enantiomeric impurities. Confirm with polarimetry ([α]D²⁵ = ± values) .
- 2D-NMR (HSQC/HMBC) : Assign stereochemistry via long-range correlations (e.g., ³J couplings between piperidine H-4 and pyrimidine C-6) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
